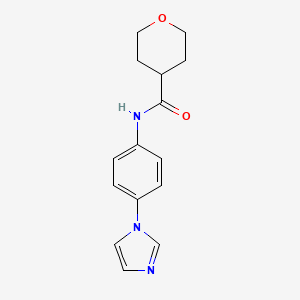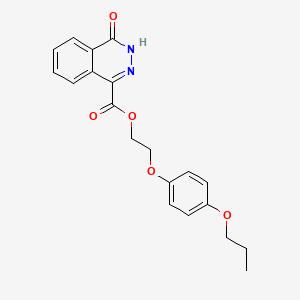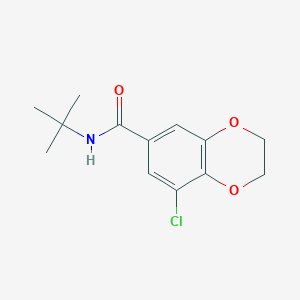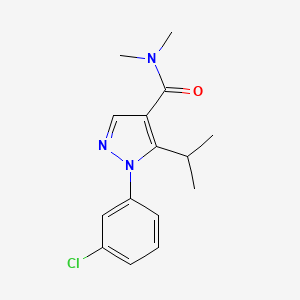
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide, also known as OXA, is a chemical compound that has been extensively studied for its potential applications in scientific research. OXA is a potent inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. This makes OXA a promising candidate for the development of new cancer treatments. In
科学的研究の応用
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide has been studied extensively for its potential applications in cancer research. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis. This compound has been shown to be a potent inhibitor of CAIX, making it a promising candidate for the development of new cancer treatments. In addition to its potential applications in cancer research, this compound has also been studied for its potential applications in other areas of research, such as neuroscience and cardiovascular disease.
作用機序
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide inhibits CAIX by binding to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in the pH of the tumor microenvironment, which can inhibit tumor growth and metastasis. In addition to its inhibition of CAIX, this compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, such as CAII and CAXII.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibition of CAIX and other carbonic anhydrase isoforms, this compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. This compound has also been shown to have anti-inflammatory effects, which may make it a promising candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide in lab experiments is its high potency as a CAIX inhibitor. This makes it a valuable tool for studying the role of CAIX in cancer biology and for developing new cancer treatments. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain types of experiments.
将来の方向性
There are a number of future directions for research on N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide. One area of research is the development of new cancer treatments based on this compound and other CAIX inhibitors. Another area of research is the study of the role of CAIX in other diseases, such as cardiovascular disease and inflammatory diseases. Additionally, there is a need for further research on the potential toxicity of this compound and its effects on different cell lines. Overall, this compound is a promising compound with a range of potential applications in scientific research.
合成法
The synthesis of N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide involves the reaction of 4-(4,5-dihydro-1H-imidazol-1-yl)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with sodium methoxide in methanol to yield this compound. The synthesis of this compound has been well established in the literature, and the compound can be obtained in high yields with high purity.
特性
IUPAC Name |
N-(4-imidazol-1-ylphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(12-5-9-20-10-6-12)17-13-1-3-14(4-2-13)18-8-7-16-11-18/h1-4,7-8,11-12H,5-6,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACYIBOUCWYWLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NC2=CC=C(C=C2)N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[[5-(3-Fluorophenyl)tetrazol-2-yl]methyl]-4-methoxyphenyl]ethanone](/img/structure/B7537277.png)
![[3-[(4-oxo-3H-phthalazine-1-carbonyl)oxymethyl]phenyl]methyl 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537281.png)
![[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl (E)-2-cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoate](/img/structure/B7537288.png)


![[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7537311.png)

![N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1H-indole-2-carboxamide](/img/structure/B7537320.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-[(2-morpholin-4-ylacetyl)amino]phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B7537347.png)

![1-[(2-Methylphenyl)methyl]-4-methylsulfonyl-1,4-diazepane](/img/structure/B7537365.png)


